[[(5-Bromothien-2-yl)sulfonyl](methyl)amino]-acetic acid
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Overview
Description
[(5-Bromothien-2-yl)sulfonylamino]-acetic acid: is a synthetic organic compound that belongs to the class of thienylsulfonyl derivatives. This compound is characterized by the presence of a bromothienyl group attached to a sulfonyl moiety, which is further linked to a methylamino-acetic acid structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to obtain 5-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Sulfonylation: The bromothiophene is then subjected to sulfonylation using a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step results in the formation of 5-bromothien-2-ylsulfonyl chloride.
Amination: The sulfonyl chloride intermediate is reacted with methylamine to introduce the methylamino group, yielding [(5-Bromothien-2-yl)sulfonylamino]-acetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(5-Bromothien-2-yl)sulfonylamino]-acetic acid can undergo oxidation reactions, particularly at the thienyl and methylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonyl and bromothienyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromothienyl group. Reagents such as sodium methoxide or potassium tert-butoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thienyl derivatives with reduced sulfonyl groups.
Substitution: Formation of various substituted thienyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It is employed in the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Biology:
Enzyme Inhibition: [(5-Bromothien-2-yl)sulfonylamino]-acetic acid has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: The compound is used as a probe in biochemical assays to study protein-ligand interactions.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry:
Chemical Manufacturing: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-Bromothien-2-yl)sulfonylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromothienyl group enhances the compound’s binding affinity and specificity towards its targets. Additionally, the methylamino-acetic acid moiety contributes to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- [(5-Bromothien-2-yl)sulfonyl]amino-acetic acid
- (5-Bromothien-2-yl)sulfonylamino]-acetic acid
- (5-Bromothien-2-yl)sulfonylamino]-propionic acid
Comparison:
- Uniqueness: [(5-Bromothien-2-yl)sulfonylamino]-acetic acid is unique due to the presence of the methylamino-acetic acid moiety, which imparts distinct solubility and bioavailability properties compared to its analogs.
- Binding Affinity: The bromothienyl group enhances binding affinity and specificity towards molecular targets, making it more effective in enzyme inhibition and drug development applications.
- Versatility: The compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMCSUBRSQODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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